3-benzoyl-2-(4-bromophenyl)-2H-1,3-benzoxazin-4-one
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Overview
Description
3-Benzoyl-2-(4-bromophenyl)-2H-1,3-benzoxazin-4-one is a heterocyclic compound that features a benzoxazine ring fused with a benzoyl and bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-2-(4-bromophenyl)-2H-1,3-benzoxazin-4-one typically involves the reaction of 4-bromobenzoyl chloride with 2-aminophenol in the presence of a base, such as triethylamine, under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-2-(4-bromophenyl)-2H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Derivatives with different substituents replacing the bromine atom.
Oxidation Products: Oxidized forms of the benzoxazine ring or the benzoyl group.
Reduction Products: Reduced forms of the benzoxazine ring or the benzoyl group.
Scientific Research Applications
3-Benzoyl-2-(4-bromophenyl)-2H-1,3-benzoxazin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and resins, due to its unique structural properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism by which 3-benzoyl-2-(4-bromophenyl)-2H-1,3-benzoxazin-4-one exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzoyl-2-(4-chlorophenyl)-2H-1,3-benzoxazin-4-one
- 3-Benzoyl-2-(4-fluorophenyl)-2H-1,3-benzoxazin-4-one
- 3-Benzoyl-2-(4-methylphenyl)-2H-1,3-benzoxazin-4-one
Uniqueness
3-Benzoyl-2-(4-bromophenyl)-2H-1,3-benzoxazin-4-one is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens or substituents may not facilitate. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications .
Properties
Molecular Formula |
C21H14BrNO3 |
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Molecular Weight |
408.2 g/mol |
IUPAC Name |
3-benzoyl-2-(4-bromophenyl)-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C21H14BrNO3/c22-16-12-10-15(11-13-16)21-23(19(24)14-6-2-1-3-7-14)20(25)17-8-4-5-9-18(17)26-21/h1-13,21H |
InChI Key |
GTPKYIQEMDBGLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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